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molecular formula C11H13Cl2NO2S B8601048 4-(3,4-Dichloro-benzenesulfonyl)-piperidine

4-(3,4-Dichloro-benzenesulfonyl)-piperidine

Cat. No. B8601048
M. Wt: 294.2 g/mol
InChI Key: BZMKFYCYWQWHGD-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

A mixture of the sulfone from Step 7C (3.09 g, 7.8 mmol), MeOH (21 mL), and 5N HCl (4.5 mL) was heated to reflux for 1.5 h. The mixture was cooled to room temperature and sat. Na2CO3 solution (80 mL) was added. The mixture was extracted with CH2Cl2 (2×100 mL). The organic phase washed with H2O and brine, dried (MgSO4) and concentrated to afford the amine (1.82 g), a white foam, in 79% yield.
Name
sulfone
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([CH:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.C([O-])([O-])=O.[Na+].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4|

Inputs

Step One
Name
sulfone
Quantity
3.09 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
The organic phase washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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